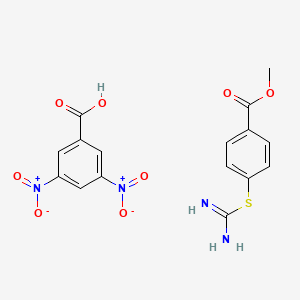

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is a chemical compound with the molecular formula C16H14N4O8S . It is related to “Methyl 3,5-dinitrobenzoate”, which is an ester with the chemical formula C8H6N2O6 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is represented by the InChI code 1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Agricultural Applications

- Polymeric and Solid Lipid Nanoparticles for Agricultural Applications : Compounds like Carbendazim (MBC) have been used in agriculture to control fungal diseases. Nanoparticles can modify the release profiles of such compounds, reducing environmental and human toxicity (Campos et al., 2015).

Pharmaceutical Analysis

- High-Performance Liquid Chromatography for Drug Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product in pharmaceuticals have been studied using high-performance liquid chromatography, highlighting the importance of analytical methods in drug quality control (Al-Kurdi et al., 1999).

Synthesis and Characterization of Novel Compounds

- Synthesis of Novel Compounds for High-Performance Polymers : The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2- yl)benzoate has been reported for creating new monomers for high-performance polymers (Qinglon, 2014).

Environmental Microbiology

- Degradation Pathways in Microorganisms : Studies on Pseudomonas putida have revealed its ability to degrade aromatic acids such as benzoate, providing insights into microbial pathways for environmental remediation (Cowles et al., 2000).

Metal–Organic Systems

- Copper Metal–Organic Complexes : Research on metal–organic complexes using carboxylate ligands provides insight into the structural diversity and potential applications in material science (Dai et al., 2009).

Medicinal Chemistry

- Development of Antitubercular Agents : The creation of specific compounds with antitubercular properties showcases the role of chemical synthesis in drug development (Karabanovich et al., 2016).

Analytical Chemistry

- Novel HPLC Methods for Drug Analysis : The development of high-performance liquid chromatography methods for the analysis of drugs like methylbenzoates demonstrates the significance of analytical techniques in pharmaceutical sciences (Takashima-Hirano et al., 2012).

Safety and Hazards

Zukünftige Richtungen

As for future directions, more research is needed to fully understand the properties and potential applications of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate”. Given the antifungal properties of related compounds , it could be interesting to explore its potential use in medical or industrial applications.

Wirkmechanismus

Target of Action

The primary target of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is strains of Candida albicans . Candida albicans is a type of yeast that can cause fungal infections in humans. It is often found in clinical contexts and is the principal cause of candidiasis, which represents one of the main causes of hospital infections .

Mode of Action

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate interacts with its targets by inhibiting the growth of all strains of Candida albicans . The compound and its nanoemulsion form have shown to inhibit the growth of all strains with minimum inhibitory concentrations of 0.27-1.10 mM .

Biochemical Pathways

It is known that the compound has a multi-target antifungal mechanism of action in candida albicans . This suggests that the compound may affect multiple biochemical pathways in the organism.

Pharmacokinetics

The compound’s nanoemulsion form (mdnb-ne) has been shown to have a droplet size of 18116 ± 320 nm and a polydispersity index of 030 ± 003 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is the inhibition of the growth of Candida albicans . This antifungal activity makes the compound a potential candidate for the treatment of candidiasis.

Eigenschaften

IUPAC Name |

3,5-dinitrobenzoic acid;methyl 4-carbamimidoylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBMTIKDMMTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)

![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)